4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde
Overview
Description
4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C18H19ClO4. This compound is characterized by its complex structure, which includes a benzaldehyde group, a methoxy group, and a chlorinated dimethylphenoxyethoxy moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-2,3-dimethylphenol and 3-methoxybenzaldehyde.
Etherification: The 4-chloro-2,3-dimethylphenol undergoes etherification with ethylene oxide to form 4-chloro-2,3-dimethylphenoxyethanol.
Aldehyde Formation: The intermediate is then reacted with 3-methoxybenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and intermediates.
Optimized Conditions: Employing optimized temperature and pressure conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it can be used to study the effects of chlorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the aldehyde group allows for the formation of Schiff bases, which can exhibit biological activity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The chlorinated aromatic ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzylamine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
The uniqueness of 4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both an aldehyde and a chlorinated aromatic ring provides a versatile platform for chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO4/c1-12-13(2)16(7-5-15(12)19)22-8-9-23-17-6-4-14(11-20)10-18(17)21-3/h4-7,10-11H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVDKHPSHONREH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)OCCOC2=C(C=C(C=C2)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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